(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid
Description
(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a methyl group at the C2 position, and a carboxylic acid moiety at the C3 position. Its stereochemistry (2R,3S) renders it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and peptidomimetic applications. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the methyl and carboxylic acid substituents contribute to steric and electronic effects critical for enantioselective reactions .
Properties
IUPAC Name |
(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRSTZRPZXWFG-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.
Protection of Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.
Methylation: The protected proline undergoes methylation at the 2-position using methyl iodide in the presence of a base like sodium hydride.
Cyclization: The methylated intermediate is then cyclized to form the pyrrolidine ring.
Carboxylation: Finally, the carboxylation of the pyrrolidine ring is achieved using carbon dioxide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This reaction releases the free amine, enabling further functionalization:
Key conditions :
Esterification of the Carboxylic Acid
The carboxylic acid undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or coupling-agent conditions:
Reaction parameters :
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Methanol/HCl | Reflux, 6 hours | 85–90% | |
| DCC/DMAP | DCM, 0°C → 25°C, 12 hours | 92% |
This step is critical for modifying solubility or enabling further reactions (e.g., amide coupling) .
Amide Bond Formation
The carboxylic acid reacts with amines via coupling reagents (e.g., HATU, EDCI) to form amides:
Optimized protocol :
Decarboxylation Reactions
Controlled decarboxylation removes the carboxylic acid group under thermal or catalytic conditions:
Conditions :
-
Thermal : 150°C in toluene (2 hours, 70% yield).
Retro-Dieckmann Reaction
This stereodivergent reaction cleaves the pyrrolidine ring under basic conditions, producing substituted pyrrolidines. The stereochemical outcome depends on the base and solvent :
| Base | Solvent | Temperature | Product Stereochemistry | Yield |
|---|---|---|---|---|
| K₂CO₃ | MeOH | 25°C | cis-isomer | 95% |
| LiOH·H₂O | iPrOH/H₂O | -30°C | cis-isomer | 90% |
| NMe₄OH | THF | 25°C | trans-isomer | 85% |
Mechanistic insight :
-
Coordinative salts (e.g., Li⁺) favor cis selectivity.
-
Non-coordinative bases (e.g., NMe₄⁺) promote trans products .
Stereochemical Transformations
The compound’s (2R,3S) configuration enables stereoselective synthesis of carbapenam derivatives. For example:
Key steps :
Functional Group Compatibility
The Boc group remains stable under:
-
Basic conditions (pH < 10).
-
Nucleophilic reagents (e.g., Grignard reagents).
Scientific Research Applications
Synthesis of Bioactive Compounds
(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid serves as a key intermediate in synthesizing bioactive molecules. Its ability to undergo various transformations makes it suitable for creating compounds that exhibit biological activity.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated its utility in synthesizing antiviral agents. For instance, derivatives of this compound have been explored for their effectiveness against viral infections, showcasing its potential in developing new therapeutic agents.
Chiral Auxiliary in Asymmetric Synthesis
The compound acts as a chiral auxiliary, facilitating asymmetric synthesis processes. Its chiral nature allows for the selective formation of enantiomers in reactions, which is crucial for producing pharmaceuticals with specific activity profiles.
Case Study: Asymmetric Alkylation Reactions
Studies have reported successful applications of this compound in asymmetric alkylation reactions. These reactions result in high enantiomeric excesses, essential for the development of enantiopure drugs.
Peptide Synthesis
In peptide synthesis, this compound is utilized to protect amino groups during the formation of peptide bonds. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under various reaction conditions and ease of removal.
Case Study: Synthesis of Peptide Hormones
Research has illustrated its role in synthesizing peptide hormones, where the compound's protective capabilities allow for sequential coupling reactions without compromising the integrity of sensitive functional groups.
Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Synthesis of Bioactive Compounds | Intermediate for creating antiviral agents | Facilitates the development of new therapeutic agents |
| Chiral Auxiliary | Enables asymmetric synthesis with high enantiomeric excess | Essential for producing enantiopure pharmaceuticals |
| Peptide Synthesis | Protects amino groups during peptide bond formation | Stability and ease of removal enhance synthetic efficiency |
Mechanism of Action
The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites or allosteric sites on enzymes, modulating their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Position and Reactivity
- Carboxylic Acid Position : The target compound’s carboxylic acid at C3 (vs. C2 in analogs) affects dipole orientation and hydrogen-bonding capacity. For example, the C2-carboxylic acid in ’s compound may exhibit higher crystallinity due to intramolecular interactions.
- Methyl vs. Methoxy/Hydroxy : The methyl group in the target compound provides steric bulk without significant polarity, whereas methoxy (–9) or hydroxy () groups introduce electronegative atoms, altering solubility and reactivity. For instance, the methoxy derivative’s predicted pKa (3.61) suggests moderate acidity, influencing its behavior in aqueous environments .
Stereochemical Influence
- Enantiomeric Pairs : The (2S,3R)-3-methyl analog () and (2S,3R)-3-methoxy analog () demonstrate how stereochemistry impacts applications. For example, reversed configurations may render these compounds unsuitable for specific enzyme-binding pockets compared to the target’s (2R,3S) configuration.
Biological Activity
(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid, commonly referred to as (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This compound has garnered attention due to its structural features and potential biological activities. Its molecular formula is CHNO, with a molar mass of 229.27 g/mol .
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows for interactions with biological targets, including enzymes and receptors involved in critical cellular processes.
Enzyme Inhibition
Research indicates that derivatives of pyrrolidine carboxylic acids exhibit inhibitory effects on specific enzymes, which may be relevant for therapeutic applications. For instance, studies have shown that related compounds can inhibit the activity of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in tumor suppression . The inhibition of this enzyme can lead to increased levels of hypoxia-inducible factors (HIFs), which are implicated in cancer progression.
Case Studies
- VHL Inhibition : In a study focusing on VHL inhibitors, compounds structurally related to (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid demonstrated low nanomolar potencies and improved cellular permeability. HeLa cells treated with these inhibitors showed significant stabilization of HIF-1α, indicating a potential pathway for cancer therapy .
- Synthesis of Bioactive Compounds : The compound has been utilized as a building block in synthesizing more complex molecules with enhanced biological activities. For example, modifications to the pyrrolidine structure have led to the development of new drug candidates targeting various diseases .
Pharmacological Properties
The pharmacological properties of (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid are influenced by its ability to form stable complexes with target proteins. The presence of the tert-butoxycarbonyl (Boc) group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Data Table: Key Properties and Findings
| Property/Study | Details |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 229.27 g/mol |
| CAS Number | 2259662-48-9 |
| Biological Activity | Enzyme inhibition; potential anti-cancer effects |
| Key Studies | VHL inhibition studies; synthesis of bioactive compounds |
| Safety Profile | Low toxicity expected; further studies needed |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Chiral Catalysis | 65–75 | >98 | −20°C, THF, Boc-protection |
| Enantioselective Alkylation | 55–60 | 95–97 | RT, DCM, chiral ligand |
| Recrystallization | – | >99 | MeOH/H₂O (3:1) |
Basic: Which analytical techniques are critical for confirming stereochemical integrity and structural identity?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration using SHELX refinement (e.g., Flack parameter < 0.1 for chirality validation) .
- NMR Spectroscopy :
- HPLC with Chiral Columns : Chiralpak AD-H column (hexane/i-PrOH 90:10) separates enantiomers (Rᵣ > 1.5) .
Advanced: How can researchers address discrepancies between computational (DFT) and experimental (X-ray) conformational data?
Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing forces. Strategies include:
- Dynamic NMR : Measures rotational barriers of the pyrrolidine ring in solution to compare with DFT-predicted energy minima .
- Twinning Analysis in SHELXL : Detects pseudo-symmetry in crystallographic data that may mask true conformation .
- Solvent Relaxation Studies : MD simulations in explicit solvent (e.g., water/DMSO) to mimic experimental conditions .
Advanced: What mechanisms explain the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
The Boc-protected pyrrolidine scaffold acts as a transition-state analog. Key interactions:
- Hydrogen Bonding : Carboxylic acid group binds catalytic residues (e.g., serine proteases) .
- Steric Effects : Methyl group at C2 induces conformational strain in target enzymes, enhancing binding selectivity .
- Fluorine Substitution Analogs : Comparative studies with 3-fluoro derivatives show altered binding kinetics (Kᵢ reduced by 40% in fluorinated analogs) .
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target Enzyme | Kᵢ (nM) | Key Modification |
|---|---|---|---|
| (2R,3S)-Boc-2-methyl-pyrrolidine | Trypsin-like Protease | 120 | Native methyl group |
| (2R,3S)-Boc-3-fluoro-pyrrolidine | Same | 72 | Fluorine at C3 |
| (2S,3R)-Boc-2-methyl-pyrrolidine | Same | 450 | Stereoisomer inversion |
Advanced: What strategies mitigate racemization during Boc deprotection?
Methodological Answer:
- Acid Selection : Use TFA (0.1 M in DCM) over HCl to avoid prolonged exposure to aqueous conditions .
- Low-Temperature Deprotection : Conduct at 0°C for ≤30 minutes, monitored by TLC (Rf shift from 0.6 to 0.3) .
- In Situ Trapping : Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates .
Basic: How does the Boc group influence the compound’s solubility and stability?
Methodological Answer:
- Solubility : Boc increases hydrophobicity (logP ≈ 1.2), requiring polar aprotic solvents (DMF, DMSO) for dissolution .
- Stability : Protects against oxidation (t₁/₂ > 6 months at −20°C) but hydrolyzes under acidic conditions (pH < 2) .
Advanced: What are the implications of conflicting cytotoxicity data in cell-based assays?
Methodological Answer:
Contradictions may stem from:
- Metabolic Instability : Rapid esterase-mediated hydrolysis in certain cell lines (e.g., HepG2 vs. HEK293) .
- Aggregation Artifacts : Dynamic light scattering (DLS) identifies nanoaggregates (>200 nm) that falsely elevate IC₅₀ values .
- Epimerization : LC-MS/MS monitors in situ stereochemical integrity during assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
